molecular formula C18H18F3IO4S B12297840 (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate

(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate

Cat. No.: B12297840
M. Wt: 514.3 g/mol
InChI Key: ZBIIIXYZYTWRMA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate involves the interaction of the iodonium group with molecular targets. The iodonium group can act as an electrophile, facilitating reactions with nucleophiles and other reactive species . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate can be compared with other iodonium compounds such as:

The uniqueness of this compound lies in its combination of both acetylphenyl and mesityl groups, which can influence its reactivity and applications .

Biological Activity

(4-Acetylphenyl)(mesityl)iodonium trifluoromethanesulfonate is a specialized compound that has garnered attention in the field of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an iodonium moiety, which enhances its electrophilic properties, making it a useful reagent in various chemical reactions. Its structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₅F₃O₃S
  • IUPAC Name : this compound
  • CAS Number : 787-69-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

  • Electrophilic Activation : The iodonium ion acts as a strong electrophile, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to the generation of ROS, which can affect cell signaling pathways and promote apoptosis in certain contexts .

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

  • Breast Cancer (MCF-7 Cells) : The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent cytotoxic effects .

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial therapies .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against breast cancer .

Study 2: Antimicrobial Activity Against Bacterial Strains

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15

These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, supporting its potential use in clinical settings.

Properties

Molecular Formula

C18H18F3IO4S

Molecular Weight

514.3 g/mol

IUPAC Name

(4-acetylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C17H18IO.CHF3O3S/c1-11-9-12(2)17(13(3)10-11)18-16-7-5-15(6-8-16)14(4)19;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

ZBIIIXYZYTWRMA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(=O)C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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